Clinical-Stage FXR Agonist Derivatization: LY2562175 In Vitro Potency Enabled Exclusively by the 5-Cyclopropyl-2,6-dichlorophenyl Core
The target compound is the essential carboxylate precursor for LY2562175, a clinical-stage FXR agonist [1]. LY2562175 activates human FXR with an EC₅₀ of 193 nM in a cell-based co-transfection assay and recruits the SRC-1 coactivator peptide with a relative EC₅₀ of 121 nM and 93.5% efficacy relative to GW4064 [1]. No 5-methyl (CAS 3919-76-4) or 5-isopropyl (CAS 774605-58-2) analog-derived FXR agonist has achieved clinical evaluation, and no public EC₅₀ data exist for FXR agonists derived from these alternative cores . The clinical advancement of LY2562175 to human trials—supported by preclinical ADME properties consistent with once-daily dosing—is directly contingent on the 5-cyclopropyl-2,6-dichlorophenyl isoxazole scaffold [1].
| Evidence Dimension | FXR agonist EC₅₀ (cell-based co-transfection assay, human FXR) |
|---|---|
| Target Compound Data | EC₅₀ = 193 nM (LY2562175, derived from target compound); SRC-1 recruitment EC₅₀ = 121 nM, 93.5% efficacy vs GW4064 |
| Comparator Or Baseline | 5-Methyl analog (CAS 3919-76-4) and 5-Isopropyl analog (CAS 774605-58-2): No published FXR agonist EC₅₀ data; no clinical-stage agonist derived from these cores |
| Quantified Difference | Only the target compound core yields a clinical-stage FXR agonist (LY2562175, EC₅₀ = 193 nM); comparator cores lack any reported FXR agonist activity or clinical translation |
| Conditions | HEK293 cell-based co-transfection assay; human FXR; AlphaScreen SRC-1 cofactor recruitment assay |
Why This Matters
For procurement in FXR-targeted drug discovery, the target compound is the sole isoxazole-4-carboxylic acid core with a demonstrated clinical translation path; substituting the core eliminates the validated pharmacophore and resets the program to unvalidated chemical space.
- [1] Genin, M. J. et al. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. J. Med. Chem. 2015, 58, 9768–9772. View Source
